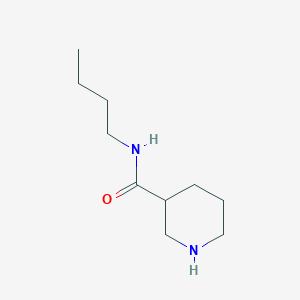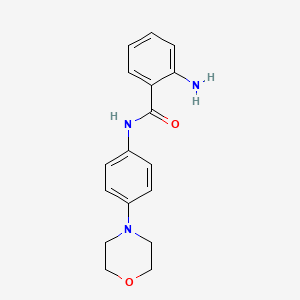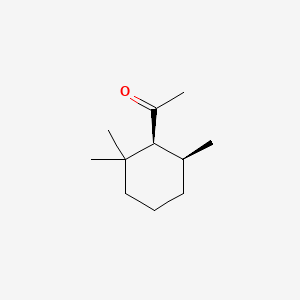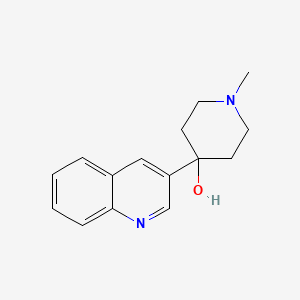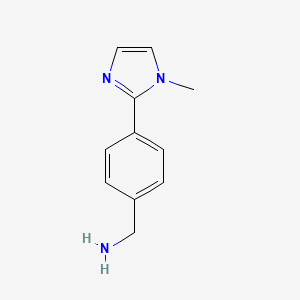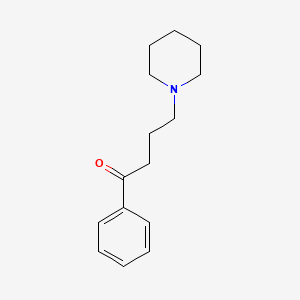
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine is a chiral piperidine derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and synthetic applications. The presence of the N-Boc (tert-butoxycarbonyl) protecting group further enhances its utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine typically involves several steps, starting from commercially available starting materials. One common method involves the enantioselective synthesis using a lipase-mediated resolution protocol. This method describes the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine, followed by ring-closing metathesis (RCM) via SN2 displacement reactions . Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) provides the desired enantiomer in excellent enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.
Wirkmechanismus
The mechanism of action of (3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The N-Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-4-Methyl-3-hexanol: This compound is a pheromone of the ant Tetramorium impurum and shares similar stereochemistry.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound has shown higher antibacterial activity and is used in the synthesis of biologically active molecules.
Uniqueness
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine is unique due to its specific stereochemistry and the presence of the N-Boc protecting group. These features enhance its stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl (3R,4S)-4-methoxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9-8-13(7-6-10(9)15-5)11(14)16-12(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
VXQSHEYOZVLRDD-ZJUUUORDSA-N |
Isomerische SMILES |
C[C@@H]1CN(CC[C@@H]1OC)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CCC1OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



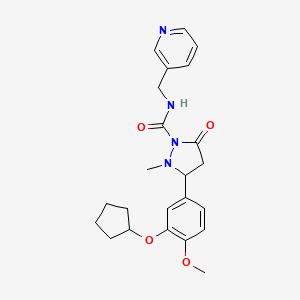


![2-[4-(3-Bromo-2-methylbenzoyl)-1-piperazinyl]ethanol](/img/structure/B8753543.png)
